![molecular formula C24H23N5O3S2 B2559072 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide CAS No. 872594-98-4](/img/structure/B2559072.png)
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Thiadiazoles in Pharmacology
Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities. The 1,3,4-thiadiazole scaffold is particularly valued for its antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. This versatility stems from the thiadiazole core's ability to engage in hydrogen bonding interactions with various enzymes and receptors, making it a promising scaffold for novel drug development (Lelyukh, 2019).
Indole Derivatives and CNS Protection
Compounds featuring the indole moiety have been explored for their central nervous system (CNS) protective effects. The structural diversity of indole derivatives allows for a wide array of biological activities, including neuroprotection and modulation of CNS pathways. Such compounds are studied for their potential in treating neurological disorders, showcasing the indole ring's significance in drug discovery for CNS applications (Saganuwan, 2017).
Pyrrolidine and Drug Discovery
The pyrrolidine ring is a common feature in bioactive molecules aimed at treating various diseases. Its saturated nature and sp^3 hybridization make it an excellent scaffold for exploring pharmacophore space, contributing significantly to stereochemistry and 3D molecular structure. This feature is instrumental in the design of compounds with selective biological activities, highlighting the role of pyrrolidine in generating effective pharmacological agents (Li Petri et al., 2021).
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-5-4-7-18(11-15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-10-9-16-6-2-3-8-19(16)28/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSVLMCGFMUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide |
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